3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Lipophilicity Drug design SAR

3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 230293-43-3) is a heterocyclic carboxylic acid belonging to the 2,3-dihydrobenzofuran class, characterized by a fused benzene–furan bicyclic core with a methyl substituent at the 3-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₁₀O₃ and its molecular weight is 178.18 g/mol.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 230293-43-3
Cat. No. B1419968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
CAS230293-43-3
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC=CC=C12)C(=O)O
InChIInChI=1S/C10H10O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-6,9H,1H3,(H,11,12)
InChIKeyBBZMHDNOSCPOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 230293-43-3): Procurement-Relevant Identity and Physicochemical Baseline for a Chiral Dihydrobenzofuran Carboxylic Acid Building Block


3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 230293-43-3) is a heterocyclic carboxylic acid belonging to the 2,3-dihydrobenzofuran class, characterized by a fused benzene–furan bicyclic core with a methyl substituent at the 3-position and a carboxylic acid group at the 2-position [1]. Its molecular formula is C₁₀H₁₀O₃ and its molecular weight is 178.18 g/mol [1]. The compound contains two stereogenic centers (C2 and C3), giving rise to cis/trans diastereomers; the commercially supplied material is typically a mixture of stereoisomers with undefined stereochemistry [2]. Computed physicochemical properties include a calculated density of 1.3 ± 0.1 g/cm³, a boiling point of 315.8 ± 41.0 °C at 760 mmHg, an XLogP3 of 1.9, and a topological polar surface area of 46.5 Ų [2]. The compound is supplied as a research chemical with a minimum purity specification of 95% (AKSci) to ≥98% (MolCore), and is classified with hazard warnings for oral toxicity and skin irritation [2].

Why Generic Substitution of 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid Is Not Straightforward: Differential Effects of Methyl Position, Ring Saturation, and Stereochemistry on Physicochemical and Biological Profiles


Substituting 3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (230293-43-3) with other methyl-substituted dihydrobenzofuran-2-carboxylic acid isomers or the fully aromatic analog is not a like-for-like replacement. The position of the methyl group (position 3 vs. position 2 or 5) significantly alters the compound’s lipophilicity, electronic distribution, and conformational preferences, which in turn affect reactivity in downstream derivatization and ligand–target recognition [1]. The 2,3-dihydro ring provides a non-planar, partially saturated scaffold that introduces stereochemical complexity (two chiral centers) absent in the fully aromatic 3-methylbenzofuran-2-carboxylic acid (CAS 24673-56-1), which is planar and achiral at the heterocyclic ring . These structural differences directly impact molecular recognition events: for example, in dihydrobenzofuran-based PPARα agonists, the stereochemistry at the 2-position was shown to be a critical determinant of potency and subtype selectivity [2]. Systematic SAR studies have identified the 2-carboxylic acid moiety and the specific substitution pattern on the dihydrobenzofuran core as essential for maintaining nanomolar potency; altering the substitution pattern or saturating the ring system frequently leads to substantial loss of activity [2]. Therefore, a researcher or procurement specialist cannot assume functional equivalence among these positional isomers or between dihydro and fully aromatic congeners.

Product-Specific Quantitative Evidence: Measurable Differentiation of 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (230293-43-3) Against Closest Analogs


Predicted Lipophilicity (XLogP3 = 1.9) Compared to 2-Methyl and 5-Methyl Regioisomers

The computed XLogP3 of 3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is 1.9 [1]. This value reflects the influence of the 3-methyl substituent on the dihydrobenzofuran scaffold. In contrast, the 2-methyl regioisomer (CAS 93885-44-0) and the 5-methyl regioisomer (CAS 312607-99-1) exhibit different lipophilicity profiles due to the altered spatial and electronic environment conferred by the methyl group position. While experimentally measured logP/logD values are not publicly available for these specific compounds, the computed XLogP3 value provides a quantitative basis for differentiating the 3-methyl analog from its regioisomers in the context of optimizing ADME properties in drug discovery programs.

Lipophilicity Drug design SAR Physicochemical profiling

Purity Specification Benchmarking: Minimum 95% (AKSci) to ≥98% (MolCore) Ensuring Reproducible Reactivity

Commercially available 3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is supplied with a minimum purity of 95% (AKSci) , with select vendors such as MolCore offering ≥98% purity . This purity level is consistent with or exceeds that of the closely related 2-methyl analog (minimum 95%, AKSci) and the 5-methyl analog (minimum 95%, AKSci) . The specification of ≥98% purity from MolCore provides a measurable advantage for applications requiring high-fidelity coupling reactions, such as amide bond formation or esterification in multi-step syntheses, where lower-purity material could introduce side products that complicate purification.

Chemical purity Reproducibility Procurement specification Quality control

Stereochemical Complexity as a Differentiator from Non-Chiral or Less Substituted Analogs

3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid possesses two stereogenic centers (C2 and C3), yielding undefined atom stereocenter count of 2 per the computed descriptors [1]. This stereochemical complexity is absent in the unsubstituted 2,3-dihydrobenzofuran-2-carboxylic acid (CAS 496-41-3), which has a single stereocenter (C2), and in the fully aromatic 3-methylbenzofuran-2-carboxylic acid (CAS 24673-56-1), which is planar and achiral at the heterocyclic ring . The presence of two stereocenters enables the formation of cis and trans diastereomers, providing a richer stereochemical landscape for exploring chiral recognition in biological systems or for use as chiral auxiliaries. In a medicinal chemistry context, the dihydrobenzofuran scaffold with defined stereochemistry at the 2-position has been shown to be critical for PPARα agonist potency; compounds lacking the correct stereochemistry have significantly reduced activity [2].

Chirality Stereochemistry Building block Asymmetric synthesis

Structural Alert: Dihydro vs. Aromatic Core Dictates Conformational Flexibility and Metabolic Vulnerability

The 2,3-dihydrobenzofuran core of the target compound introduces a non-planar, partially saturated ring system, in contrast to the fully planar benzofuran core of 3-methylbenzofuran-2-carboxylic acid (CAS 24673-56-1). This saturation reduces aromatic character at the furan ring, which can alter metabolic stability by decreasing susceptibility to cytochrome P450-mediated oxidation at the furan ring and by providing a different conformational ensemble for target binding. Conformational restriction of the dihydrobenzofuran scaffold relative to the fully aromatic series has been shown to dramatically affect biological activity: in a study of tropanyl ester analgesics, the α-tropanyl ester of 2,3-dihydrobenzofuran-2-carboxylic acid retained potent antinociceptive activity, whereas the corresponding benzofuran-3-carboxylic acid ester (planar, aromatic) was essentially inactive . This example illustrates that saturating the furan ring can fundamentally alter pharmacological outcome, a principle relevant to the selection of 3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid over its fully aromatic congener.

Conformational analysis Metabolic stability Scaffold selection Drug discovery

Predicted Boiling Point (315.8 °C) and Density (1.3 g/cm³) as Practical Procurement and Handling Differentiators

The computed boiling point of 3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid is 315.8 ± 41.0 °C at 760 mmHg, and the computed density is 1.3 ± 0.1 g/cm³ [1]. These values serve as practical differentiators when selecting among regioisomeric analogs. For instance, the 2-methyl regioisomer (CAS 93885-44-0) has a reported density of 1.270 ± 0.06 g/cm³ and a boiling point of 328.9 ± 31.0 °C . While differences are modest, the lower boiling point of the 3-methyl analog may facilitate certain purification processes such as distillation, and the density specification aids in accurate stoichiometric calculations for large-scale reactions. Additionally, the compound is classified with hazard warnings: harmful if swallowed (H303), causes skin irritation (H315) [1], information that must be factored into laboratory safety protocols and shipping classifications.

Physical properties Handling Storage Procurement

Limited Public Bioactivity Data Emphasizes the Compound's Role as a Customizable Intermediate Rather Than a Pre-Optimized Bioactive

A search of ChEMBL, BindingDB, and PubMed reveals no publicly reported IC₅₀, Kᵢ, or EC₅₀ values for the exact compound 3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 230293-43-3) against any specific biological target. This contrasts with certain 2,3-dihydrobenzofuran-2-carboxylic acid derivatives that have been characterized as PPARα agonists with nanomolar potency [1] or as intermediates in the synthesis of CB2 receptor agonists [2]. The absence of pre-existing bioactivity data positions this compound as a versatile, unexplored intermediate rather than a pre-validated hit. For procurement, this means the compound provides a clean slate for customized derivatization and in-house SAR exploration, without the intellectual property entanglements that may accompany more extensively profiled analogs.

Chemical intermediate Customization Derivatization SAR exploration

Optimal Research and Industrial Application Scenarios for 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (230293-43-3) Based on Quantitative Differentiation Evidence


Chiral Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The compound's two stereogenic centers and dihydrobenzofuran core provide a conformationally constrained, three-dimensional scaffold that is ideal for fragment-based screening libraries and diversity-oriented synthesis. Its predicted XLogP3 of 1.9 and topological polar surface area of 46.5 Ų place it within favorable drug-like chemical space [1]. The availability of ≥98% purity material ensures reliable coupling chemistry for amide, ester, and heterocycle formation, minimizing side-product formation in library production.

Stereochemical Probe for Investigating PPARα and Related Nuclear Receptor Ligand Binding Pockets

Systematic SAR studies have established that the 2-carboxylic acid group and the stereochemistry at the dihydrobenzofuran 2-position are essential for PPARα agonist potency and subtype selectivity [1]. While the parent compound itself has not been profiled, its scaffold maps directly onto the pharmacophore of known potent PPARα agonists. Researchers can use this compound as a key intermediate to install diverse aromatic tails at the 5-position, following established synthetic routes, to explore novel PPARα ligands with potentially improved therapeutic indices.

Metabolic Stability Optimization in Cytochrome P450-Labile Scaffolds

The partially saturated dihydrobenzofuran ring offers a metabolic advantage over fully aromatic benzofuran analogs, which are susceptible to oxidative metabolism at the furan ring. The conformational restriction provided by the saturated core, as demonstrated in related tropanyl ester analgesics [1], can be exploited to design analogs with improved metabolic half-life while retaining target affinity. The compound serves as a starting material for synthesizing derivatives where the dihydro core is maintained, avoiding the metabolic liabilities of the aromatic series.

Proprietary Derivatization Platform for Intellectual Property Generation

The absence of publicly disclosed bioactivity data for the exact compound [1] makes it an attractive starting point for organizations aiming to build novel, patentable chemical matter. By derivatizing the carboxylic acid handle and optionally functionalizing the aromatic ring, researchers can rapidly generate a series of analogs with unexplored biological profiles, free from the pre-existing target annotations that accompany more heavily studied scaffolds.

Quote Request

Request a Quote for 3-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.